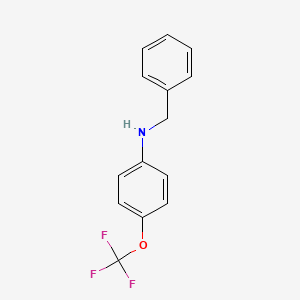

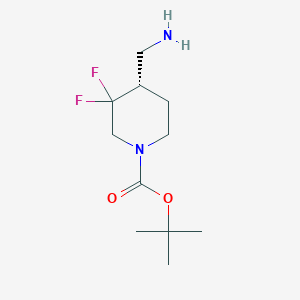

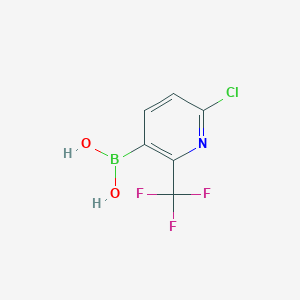

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The tert-butyl group is a type of alkyl group derived from isobutane . It is known for its unique reactivity pattern due to its crowded structure . This simple hydrocarbon moiety is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Synthesis Analysis

Tert-butyl compounds can be synthesized using various methods. For instance, tert-butanesulfinamide has been used in the stereoselective synthesis of amines and their derivatives . Another method involves the reaction of tert-butyl bromide with amides in the presence of manganese compounds .Molecular Structure Analysis

The tert-butyl group is highly crowded, which influences its reactivity pattern . This crowding can affect the stability of the molecule and its interactions with other compounds.Chemical Reactions Analysis

The unique reactivity pattern of the tert-butyl group is highlighted by its use in various chemical transformations . For example, it has been used in the synthesis of N-heterocycles via sulfinimines . Another study reported the solvolysis of tert-butyl halides .Physical And Chemical Properties Analysis

Tert-butyl compounds exhibit a range of physical and chemical properties. For example, they are known to be highly dipolar and are strong hydrogen bond acids and bases . The specific properties of “tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” would need to be determined experimentally.科学的研究の応用

Stereoselective Syntheses

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which have applications in synthesizing cis isomers (Boev et al., 2015).

Synthesis of Piperidine Derivatives

The compound is pivotal in synthesizing piperidine derivatives fused with oxygen heterocycles, essential for developing novel organic compounds. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).

Creation of Schiff Base Compounds

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate aids in synthesizing Schiff base compounds, which are characterized using spectroscopic methods and are vital in crystal and molecular structure studies (Çolak et al., 2021).

Synthesis of Important Intermediates

This compound serves as an important intermediate in synthesizing various biologically active compounds, such as Jak3 inhibitors, by undergoing reactions like oxidation, nucleophilic substitution, and acylation (Chen Xin-zhi, 2011).

Application in Dynamic Kinetic Resolution

It plays a role in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, leading to the synthesis of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, crucial in medicinal chemistry (Kubo et al., 1997).

作用機序

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and reaction. For instance, in the deprotection of tert-butyl carbamates, the tert-butyl group becomes protonated, leading to the formation of a carbamic acid, which then undergoes decarboxylation to produce a free amine .

Safety and Hazards

特性

IUPAC Name |

tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFLAUNQWVXXHB-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)